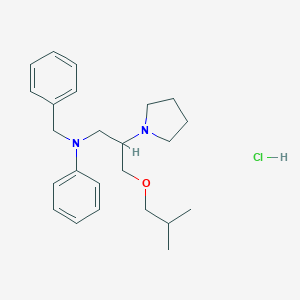

Bepridil hydrochloride

Descripción general

Descripción

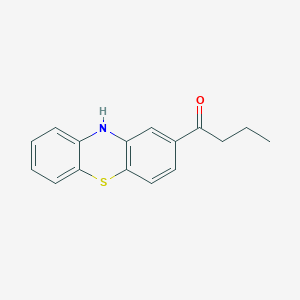

Hidrocloruro de Bepridil: es un bloqueador de los canales de calcio de acción prolongada y no selectivo con una actividad antianginosa significativa. Produce una vasodilatación coronaria sustancial y efectos periféricos moderados. Tiene actividades antihipertensivas y antiarrítmicas selectivas y actúa como un antagonista de la calmodulina . El hidrocloruro de bepridil no está químicamente relacionado con otros bloqueadores de los canales de calcio como el clorhidrato de diltiazem, la nifedipina y el clorhidrato de verapamilo .

Aplicaciones Científicas De Investigación

Química: : En química, el hidrocloruro de bepridil se utiliza como compuesto de referencia en el estudio de los bloqueadores de los canales de calcio .

Biología: : En la investigación biológica, se utiliza para estudiar los efectos de los bloqueadores de los canales de calcio en los procesos celulares .

Medicina: : Médicamente, el hidrocloruro de bepridil se utiliza para tratar la hipertensión y la angina de pecho estable crónica. También se ha estudiado su posible uso en el tratamiento de la fibrilación auricular y otros trastornos cardiovasculares .

Industria: : En la industria farmacéutica, el hidrocloruro de bepridil se utiliza en el desarrollo de nuevos fármacos que actúan sobre los canales de calcio .

Mecanismo De Acción

El hidrocloruro de bepridil ejerce sus efectos inhibiendo tanto las corrientes de entrada de calcio lento (tipo L) como las de sodio rápido en el músculo liso miocárdico y vascular. Interfiere con la unión del calcio a la calmodulina y bloquea los canales de calcio operados por voltaje y receptor . Esta inhibición reduce el influjo transmembrana de iones calcio en el músculo liso cardíaco y vascular, lo que lleva a una reducción de la frecuencia cardíaca y la presión arterial .

Análisis Bioquímico

Biochemical Properties

Bepridil hydrochloride has inhibitory effects on both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . It interferes with calcium binding to calmodulin, and blocks both voltage and receptor operated calcium channels . This compound inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle .

Cellular Effects

This compound treatment resulted in several morphological abnormalities in zebrafish embryo models, including pericardium enlargement, yolk sac swelling, and growth stunting . The hemodynamic effects on fetal development resulted in abnormal cardiovascular circulation and myocardial weakness .

Molecular Mechanism

The mechanism of action of this compound involves inhibitory effects on both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . It interferes with calcium binding to calmodulin, and blocks both voltage and receptor operated calcium channels . This compound inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a significant relationship between dose and plasma concentration . The intensity of the correlation was moderate, indicating that the effects of this compound can change over time .

Dosage Effects in Animal Models

In animal models, this compound consistently causes a small but significant heart-rate reduction, which can contribute to reducing myocardial oxygen consumption

Metabolic Pathways

This compound is completely metabolized, presumably by hepatic oxidative processes . A total of 17 metabolites have been identified, but the contribution of any of these metabolites to observed clinical response is currently unclear .

Transport and Distribution

This compound is completely absorbed from the gastrointestinal tract, but first-pass extraction reduces oral bioavailability to approximately 60% . After single-dose administration, the elimination half-life of this compound averages 33 hours .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis del hidrocloruro de bepridil implica la reacción de N-bencil-N-(3-isobutoxi-2-pirrolidin-1-il-propil)anilina con ácido clorhídrico. Las condiciones de reacción suelen incluir un entorno de temperatura controlada para garantizar la estabilidad del compuesto .

Métodos de producción industrial: : La producción industrial de hidrocloruro de bepridil sigue rutas sintéticas similares pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final .

Análisis de las reacciones químicas

Tipos de reacciones: : El hidrocloruro de bepridil experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes: : Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes para las reacciones de oxidación, agentes reductores para las reacciones de reducción y nucleófilos para las reacciones de sustitución. Las condiciones de estas reacciones varían dependiendo del resultado deseado .

Principales productos: : Los principales productos formados a partir de estas reacciones incluyen derivados del hidrocloruro de bepridil con propiedades farmacológicas modificadas .

Análisis De Reacciones Químicas

Types of Reactions: : Bepridil Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products: : The major products formed from these reactions include derivatives of this compound with modified pharmacological properties .

Comparación Con Compuestos Similares

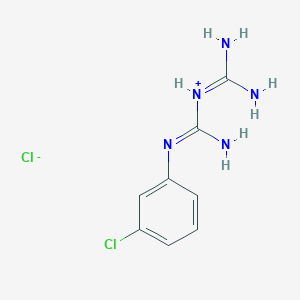

Compuestos similares: : Los compuestos similares incluyen el clorhidrato de diltiazem, la nifedipina y el clorhidrato de verapamilo .

Singularidad: : A diferencia de otros bloqueadores de los canales de calcio, el hidrocloruro de bepridil tiene efectos inhibitorios sobre las corrientes de entrada de calcio lento y sodio rápido. También interfiere con la unión del calcio a la calmodulina, lo que no es una característica común entre otros bloqueadores de los canales de calcio .

Propiedades

IUPAC Name |

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBBWYGMTNAYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64706-54-3 (Parent) | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00964274 | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68099-86-5, 74764-40-2 | |

| Record name | Bepridil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68099-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEPRIDIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPRIDIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN7FF3W4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Bepridil hydrochloride?

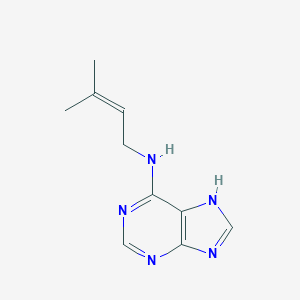

A1: this compound (BP) functions as a calcium channel blocker, primarily targeting L-type calcium channels in vascular smooth muscle cells. [, ] This action leads to vasodilation, increasing coronary blood flow and reducing myocardial oxygen demand. [] It exhibits a greater inhibitory effect on potential-dependent calcium channels than receptor-operated channels. [] Additionally, BP influences intracellular calcium release, differentiating its action from other calcium channel blockers. []

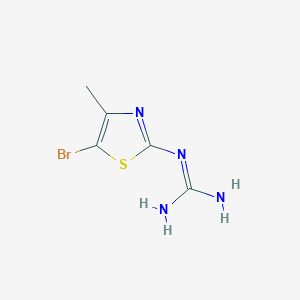

Q2: How does this compound compare to other calcium channel blockers like Nifedipine, Verapamil hydrochloride, and Diltiazem hydrochloride in its effects on vascular smooth muscle?

A2: Studies comparing this compound to Nifedipine, Verapamil hydrochloride, and Diltiazem hydrochloride show distinct differences. While all four calcium channel blockers effectively inhibit potential-dependent calcium channel activity in vascular smooth muscle, BP uniquely inhibits receptor-operated calcium channels in a concentration-dependent manner. [] This difference translates to BP's additional ability to suppress norepinephrine-induced contractions in a calcium-free environment, unlike Diltiazem hydrochloride. []

Q3: What evidence suggests that this compound might have clinical benefits in patients with atrial fibrillation?

A3: this compound has demonstrated efficacy in the pharmacological conversion of atrial fibrillation (AF). Research suggests that BP may restore the impaired function of circulating CD34+CD45- cells (endothelial progenitor cells) observed in patients with persistent AF. [, ] This restoration of function may contribute to BP's effectiveness in treating AF.

Q4: How does the plasma concentration of this compound correlate with its efficacy in treating atrial fibrillation?

A4: Studies in Japanese patients with AF demonstrate a strong relationship between this compound's plasma concentration and its clinical efficacy. Achieving a plasma concentration of approximately 300 ng/mL appears crucial for therapeutic benefit. [, ] Monitoring plasma levels during treatment can help optimize efficacy and minimize the risk of adverse effects. []

Q5: What are the potential risks associated with this compound administration, particularly regarding cardiac rhythm?

A5: this compound administration carries a risk of QT interval prolongation, potentially leading to severe ventricular arrhythmias like Torsades de Pointes. [, , ] This risk appears more pronounced in women, especially those with hypokalemia or bradycardia. [, ] Careful monitoring of potassium levels and electrocardiograms, especially in elderly patients and those with larger left atrial dimensions, is crucial during treatment. []

Q6: Does hemodialysis affect the pharmacokinetics of this compound in patients with end-stage renal disease?

A6: Studies indicate that hemodialysis does not significantly affect the pharmacokinetics of this compound in patients with end-stage renal disease. Bepridil's plasma clearance remains similar to that observed in individuals with healthy renal function. [, ] Hemodialysis does not remove BP or its major metabolites from circulation, and no rebound in plasma concentrations occurs post-dialysis. [] Therefore, dosage adjustments are likely unnecessary for patients undergoing hemodialysis with cuprophane filters. []

Q7: Beyond its use as an antiarrhythmic agent, what other potential therapeutic applications are being explored for this compound?

A8: Emerging research indicates that this compound shows promise as a potential antiviral agent. Studies using IPEC-J2 cells as a model system demonstrate that BP can inhibit the replication of porcine epidemic diarrhea virus (PEDV). [] This antiviral effect is linked to BP's ability to modulate intracellular calcium levels by influencing calcium channel proteins like TRPV6 and PMCA1b. [] This research suggests that BP may have therapeutic potential against other viruses that depend on calcium signaling for their replication cycle.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)